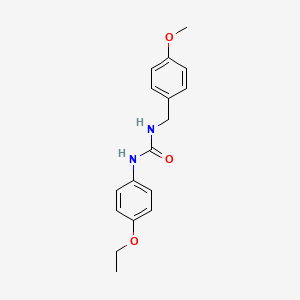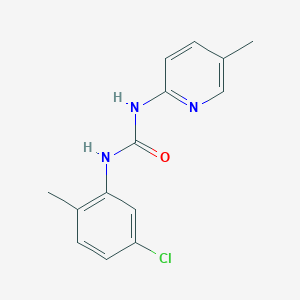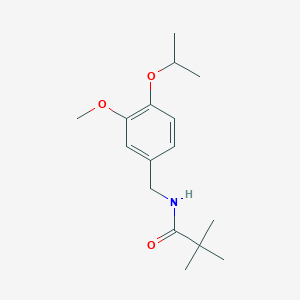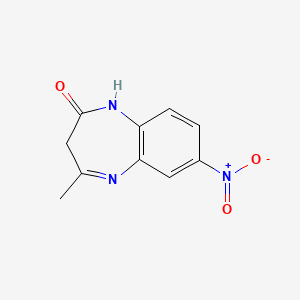![molecular formula C23H18Cl2N2O2 B5267277 2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5267277.png)
2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mechanism of Action
2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide activates AMPK, a cellular energy sensor that regulates glucose and lipid metabolism. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound also inhibits acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, leading to decreased lipid accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells, reduces lipid accumulation, and inhibits cancer cell proliferation and induces apoptosis. This compound also improves cognitive function and reduces neuroinflammation in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has several advantages for lab experiments, including its ability to activate AMPK and its potential therapeutic applications in various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for 2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide research. One area of interest is its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another area of interest is the development of more potent and selective AMPK activators. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 3-methylbenzylamine to produce 2,4-dichloro-N-(3-methylbenzyl)benzamide. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to produce this compound.
Scientific Research Applications
2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-15-6-5-9-18(12-15)26-23(29)21(13-16-7-3-2-4-8-16)27-22(28)19-11-10-17(24)14-20(19)25/h2-14H,1H3,(H,26,29)(H,27,28)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOLPHALPNNSDK-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)



![(2R)-2-amino-N-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pentanamide](/img/structure/B5267239.png)

![1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5267263.png)
![N-[2-(2-furyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5267271.png)
![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole](/img/structure/B5267284.png)
![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5267290.png)


![4-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-3-penten-2-one](/img/structure/B5267313.png)

